Oxprenolol-d7 Hydrochloride
CAS No.: 1189649-47-5
Cat. No.: VC0027570
Molecular Formula: C15H24ClNO3
Molecular Weight: 308.854
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189649-47-5 |
|---|---|
| Molecular Formula | C15H24ClNO3 |
| Molecular Weight | 308.854 |
| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D; |
| Standard InChI Key | COAJXCLTPGGDAJ-CXUOUXNTSA-N |
| SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
Introduction
Chemical Structure and Properties
Chemical Identifiers
Oxprenolol-d7 Hydrochloride is characterized by several unique identifiers that distinguish it in chemical databases and literature. The following table presents the key identifiers for this compound:
| Identifier Type | Value |
|---|---|
| CAS Number | 1189649-47-5 |
| PubChem CID | 46782657 |
| Molecular Formula | C15H17D7ClNO3 |
| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
| InChIKey | COAJXCLTPGGDAJ-CXUOUXNTSA-N |
| Parent Compound CID | 46782658 |
The compound is also known by several synonyms including Oxprenolol-d7 (hydrochloride) and HY-B1486S in commercial catalogs .
Physical and Chemical Properties
Oxprenolol-d7 Hydrochloride exhibits specific physical and chemical properties that are critical for its handling, storage, and application in research settings:
| Property | Value |
|---|---|
| Molecular Weight | 308.85 g/mol |
| Physical State | Solid powder |
| Solubility in DMSO | 100 mg/mL (323.78 mM; requires ultrasonic treatment) |
| Storage Recommendation | Powder form at -20°C (stable for 3 years) |
| Storage in Solution | In DMSO at -80°C (stable for 6 months) |
These properties are essential considerations for researchers working with this compound in laboratory settings .
Pharmacology
Pharmacokinetics
The pharmacokinetic properties of Oxprenolol-d7 Hydrochloride are expected to be similar to those of oxprenolol hydrochloride, with potential differences in metabolic stability and clearance due to the deuterium substitution. The parent compound exhibits:
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Limited oral bioavailability (approximately 30%) due to extensive first-pass metabolism
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High protein binding (approximately 80%)
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Primary elimination through glucuronidation in the liver
The deuteration at metabolically vulnerable sites may potentially lead to:
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Altered metabolic rates compared to non-deuterated oxprenolol
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Potentially extended half-life
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Modified pharmacokinetic profile that could influence dosing requirements in theoretical therapeutic applications
Pharmacodynamics
Based on the pharmacodynamic profile of the parent compound, Oxprenolol-d7 Hydrochloride would be expected to:
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Reduce heart rate through β1-receptor blockade
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Prolong the effective and functional atrioventricular nodal refractory period
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Demonstrate less negative inotropic and chronotropic effects compared to propranolol
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Reduce plasma renin activity
The intrinsic sympathomimetic activity may provide advantages in patients with borderline cardiac reserve, as it tends to produce less bradycardia at rest compared to beta-blockers without ISA .
Research Applications
As a Deuterated Analytical Standard
Oxprenolol-d7 Hydrochloride serves critical functions in analytical chemistry and pharmaceutical research:
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Internal standard for quantitative analysis of oxprenolol in biological samples
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Reference compound for mass spectrometry-based assays
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Tracer for pharmacokinetic studies to distinguish between administered compound and endogenous metabolites
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Standard for quality control in pharmaceutical manufacturing and testing
The seven deuterium atoms create a mass shift that allows for precise differentiation between the deuterated and non-deuterated forms in mass spectrometric analyses, enabling accurate quantification even in complex biological matrices.
Advantages of Deuteration
The strategic deuteration of oxprenolol offers several research advantages:
| Advantage | Description |
|---|---|
| Metabolic Stability | Potential increased resistance to metabolic breakdown due to stronger C-D bonds compared to C-H bonds |
| Improved Analytical Detection | Enhanced specificity and sensitivity in analytical methods due to mass differentiation |
| Metabolic Pathway Elucidation | Enables tracking of metabolic transformations when used as a tracer |
| Reduced Toxicity | Potentially modified metabolic profiles may lead to reduced formation of toxic metabolites |
These properties make deuterated compounds increasingly valuable in drug development and pharmacokinetic research .
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